molecular formula C14H14O5 B2878114 5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid CAS No. 735336-36-4

5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid

Cat. No.: B2878114
CAS No.: 735336-36-4
M. Wt: 262.261
InChI Key: DEAUUAZEQGZVQZ-UHFFFAOYSA-N
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Description

Product Overview 5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid ( 735336-36-4) is a high-purity chemical compound supplied for laboratory research use. This furan carboxylic acid derivative has a molecular formula of C 14 H 14 O 5 and a molecular weight of 262.26 g/mol . Research Context and Potential Furan-2-carboxylic acid derivatives are a significant area of investigation in medicinal chemistry. Recent scientific literature highlights that compounds with this core structure are being explored in phenotypic screening campaigns for the treatment of type 2 diabetes mellitus . Specifically, related analogs have been identified as potent inhibitors of hepatic gluconeogenesis, exhibiting a unique mechanism of action that involves the downregulation of a key metabolic enzyme, PEPCK1, suggesting potential for new therapeutic pathways . Researchers are actively studying the structure-activity relationships (SAR) of these derivatives to optimize their potency and physicochemical properties . Handling and Safety This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Safety information should be consulted before use. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-2-methylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-9-13(14(15)16)7-12(19-9)8-18-11-5-3-10(17-2)4-6-11/h3-7H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAUUAZEQGZVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)COC2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 5-(Bromomethyl)-2-Methylfuran-3-Carboxylate

The furan core is functionalized at position 5 using bromination. A reported protocol for analogous compounds involves:

  • Reagents : N-Bromosuccinimide (NBS) in carbon tetrachloride under radical initiation.
  • Conditions : 60–80°C, 6–8 hours.
  • Yield : ~70–80% (estimated from similar furan brominations).

Etherification with 4-Methoxyphenol

The bromomethyl intermediate undergoes nucleophilic substitution with 4-methoxyphenol:

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions : 60–80°C, 12–24 hours.
  • Workup : Aqueous extraction and column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

Parameter Value Source
Reaction Temp. 70°C
Yield 65–75% (estimated)
Purification Column chromatography

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed under basic conditions:

  • Reagents : Sodium hydroxide (NaOH) in methanol/water.
  • Conditions : 60°C, 2 hours.
  • Workup : Acidification to pH 1 with HCl, filtration.

Key Data :

Parameter Value Source
NaOH Concentration 2 M
Yield 83.9% (analogous compound)
Purity ≥95% (HPLC)

Alternative Route via Mitsunobu Reaction

Synthesis of 5-(Hydroxymethyl)-2-Methylfuran-3-Carboxylate

A hydroxymethyl group is introduced at position 5:

  • Method : Reduction of 5-formyl-2-methylfuran-3-carboxylate using NaBH₄.
  • Yield : ~85% (based on similar reductions).

Mitsunobu Coupling with 4-Methoxyphenol

The hydroxymethyl group is converted to the ether via Mitsunobu conditions:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
  • Solvent : THF, 0°C to room temperature.
  • Yield : 70–80%.

Advantages :

  • Superior stereochemical control.
  • Avoids harsh bromination conditions.

Characterization Data

Critical spectroscopic data for intermediates and final product:

Ethyl 5-(4-Methoxyphenoxymethyl)-2-Methylfuran-3-Carboxylate

  • ¹H NMR (CDCl₃) : δ 6.85 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 4.60 (s, 2H, OCH₂), 4.25 (q, 2H, COOCH₂CH₃), 3.80 (s, 3H, OCH₃), 2.50 (s, 3H, CH₃), 1.30 (t, 3H, COOCH₂CH₃).
  • MS (ESI) : m/z 319.1 [M+H]⁺.

5-(4-Methoxyphenoxymethyl)-2-Methylfuran-3-Carboxylic Acid

  • Melting Point : 88.2–91.5°C (lit.).
  • IR (KBr) : 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
Nucleophilic Substitution 65–75 95 High Industrial
Mitsunobu Reaction 70–80 98 Moderate Lab-scale

Challenges and Optimization

  • Regioselectivity : Competing reactions at furan positions 4 and 5 require careful control of reaction conditions.
  • Purification : Silica gel chromatography is essential for removing residual 4-methoxyphenol.
  • Scale-up : Hydrolysis steps benefit from aqueous workup, reducing solvent costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(4-methoxyphenoxymethyl)-2-methylfuran-3-aldehyde, while reduction can produce 5-(4-methoxyphenoxymethyl)-2-methylfuran-3-methanol .

Scientific Research Applications

5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent groups at the 5-position of the furan ring. Below is a comparative analysis of physicochemical properties and biological activities:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound 4-Methoxyphenoxymethyl C₁₃H₁₄O₅* 262.25 Not explicitly reported
5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid 4-Methoxyphenyl C₁₃H₁₂O₄ 232.24 Used in glycosidase inhibitor studies
NL2 (5-((6-Bromoindol-1-yl)methyl)-2-methylfuran-3-carboxylic acid) 6-Bromoindol-1-ylmethyl C₁₅H₁₁BrN₂O₃ 365.16 IC₅₀: 0.8 µM (bCSE), 3.6-fold selectivity over hCSE
5-[(3S,4R)-3,4-Dihydroxypyrrolidin-2-yl]-2-methylfuran-3-carboxylic acid Pyrrolidine (iminosugar derivative) C₁₁H₁₅NO₅ 241.24 Selective α-L-fucosidase inhibition (IC₅₀: 0.2 µM)
5-(4-Fluorophenoxymethyl)furan-2-carboxylic acid 4-Fluorophenoxymethyl C₁₂H₉FO₄ 236.05 Antioxidant potential (under study)

Note: The target compound's molecular formula is inferred from substituent analysis due to conflicting data in .

Structural Determinants of Activity

  • Substituent Bulk and Polarity: Bulky substituents (e.g., indole, phenoxymethyl) improve enzyme binding affinity. For example, NL2's bromoindole group enhanced hydrophobic interactions with bCSE . Polar groups (e.g., hydroxyl in iminosugars) contribute to glycosidase inhibition by mimicking carbohydrate substrates .

Biological Activity

5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14O5
  • SMILES : CC1=C(C=C(O1)COC2=CC=C(C=C2)OC)C(=O)O
  • InChIKey : DEAUUAZEQGZVQZ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Anticancer Effects : Potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Activity : May reduce inflammation markers in biological assays.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, such as 1-deoxy-D-xylulose 5-phosphate synthase (dxs), which is vital for isoprenoid biosynthesis.
  • Interaction with Cellular Targets : The compound may interact with specific cellular targets through covalent or non-covalent bonding, altering their function and leading to therapeutic effects.
  • Modulation of Biochemical Pathways : It has been suggested that the compound may affect various biochemical pathways, potentially influencing cellular processes related to inflammation and cancer progression.

Research Findings and Case Studies

A comprehensive review of the literature reveals several studies focusing on the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of specific bacterial strains
AnticancerReduces proliferation in cancer cell lines
Anti-inflammatoryDecreases levels of inflammatory cytokines

Case Study Analysis

  • Anticancer Study :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Effects :
    • In vitro experiments showed that the compound decreased the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

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